molecular formula CH4N2O B3427287 Urea-13C,15N2 CAS No. 58069-83-3

Urea-13C,15N2

Cat. No.: B3427287
CAS No.: 58069-83-3
M. Wt: 63.035 g/mol
InChI Key: XSQUKJJJFZCRTK-VMIGTVKRSA-N
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Description

Urea-13C,15N2 is a variant of urea that is labeled with the stable isotopes Carbon-13 (13C) and Nitrogen-15 (15N). It is a powerful protein denaturant and a potent emollient and keratolytic agent . It is also used as a diuretic agent . The blood urea nitrogen (BUN) has been utilized to evaluate renal function .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula H215N13CO15NH2 . The molecular weight is 63.03 .


Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of 132-135 °C (lit.) . .

Relevant Papers

One relevant paper discusses the use of this compound in imaging renal urea handling in rats at millimeter resolution using hyperpolarized magnetic resonance relaxometry .

Scientific Research Applications

Clinical Diagnostics and Research

Stable isotopes like 13C and 15N have significantly contributed to clinical science by offering safer alternatives to radionuclides for patient diagnosis and research. Urea labeled with these isotopes is used in metabolic studies, including those involving urea dynamics, renal function, and the evaluation of digestive and absorptive processes. For instance, the utilization of 13C,15N2-urea allows for non-invasive tests in diagnosing Helicobacter pylori infections, a common cause of stomach ulcers (Halliday & Rennie, 1982).

Agricultural and Plant Research

Urea-13C,15N2 is instrumental in studying nitrogen metabolism in plants, aiding in the development of more efficient fertilizers and understanding plant nutrition mechanisms. A novel method described by Schmidt and Scrimgeour (2001) for producing 13C and 15N labeled plant material showcases the application of this compound in ecological and agricultural research, allowing for detailed tracking of nitrogen through ecosystems and enhancing our understanding of plant physiology and nutrient uptake mechanisms (Schmidt & Scrimgeour, 2001).

Biochemical and Biomedical Research

Hyperpolarized this compound has emerged as a powerful tool in magnetic resonance imaging (MRI), enabling detailed imaging of biological processes in real-time. Nielsen et al. (2016) demonstrated its application in assessing renal ischemia and reperfusion injury, providing insights into renal function and the potential for non-invasive diagnosis of kidney diseases (Nielsen et al., 2016).

Environmental and Ecological Studies

The use of this compound extends into environmental research, where it aids in understanding nitrogen cycling and its impact on ecosystems. Krausfeldt et al. (2019) investigated the dual role of urea as both a carbon and nitrogen source for cyanobacteria, highlighting the importance of this compound in algal bloom dynamics and its broader implications for water quality and ecosystem health (Krausfeldt et al., 2019).

Biochemical Analysis

Biochemical Properties

Urea-13C,15N2 interacts with several enzymes in its metabolic pathway. Initially, the enzyme urease breaks down this compound into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is a powerful protein denaturant, acting through both direct and indirect mechanisms . It has been utilized to evaluate renal function, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving rats, 15N labeling of this compound resulted in large increases in T2, both in solution and in vivo, due to the elimination of a strong scalar relaxation pathway .

Metabolic Pathways

This compound is involved in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia . This process involves several enzymes and cofactors, and this compound can affect metabolic flux or metabolite levels.

Properties

IUPAC Name

bis(15N)(azanyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973642
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58069-83-3
Record name Urea-13C-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58069-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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